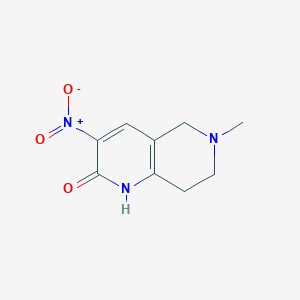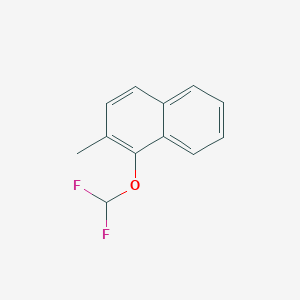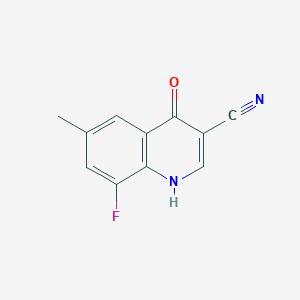
4-((Trimethylsilyl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Trimethylsilyl)amino)benzoic acid is an organic compound with the molecular formula C13H23NO2Si2 It is a derivative of benzoic acid where the amino group is substituted with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-((Trimethylsilyl)amino)benzoic acid can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of benzoic acid derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Trimethylsilyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzoic acid derivatives, amine derivatives, and substituted benzoic acids.
Applications De Recherche Scientifique
4-((Trimethylsilyl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-((Trimethylsilyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of folic acid by binding to pteridine synthetase, thereby interfering with bacterial growth . This mechanism is similar to that of other para-aminobenzoic acid derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid: A precursor to folic acid synthesis in bacteria.
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Trimethylsilyl benzoate: A derivative used in organic synthesis.
Uniqueness
4-((Trimethylsilyl)amino)benzoic acid is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H15NO2Si |
|---|---|
Poids moléculaire |
209.32 g/mol |
Nom IUPAC |
4-(trimethylsilylamino)benzoic acid |
InChI |
InChI=1S/C10H15NO2Si/c1-14(2,3)11-9-6-4-8(5-7-9)10(12)13/h4-7,11H,1-3H3,(H,12,13) |
Clé InChI |
WDXNYZWHRUELEV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11895104.png)


![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11895112.png)


![1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-](/img/structure/B11895130.png)







